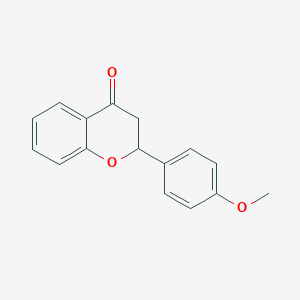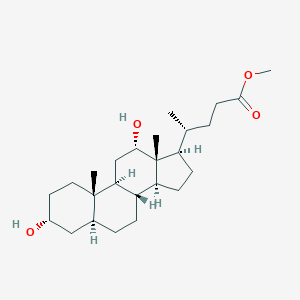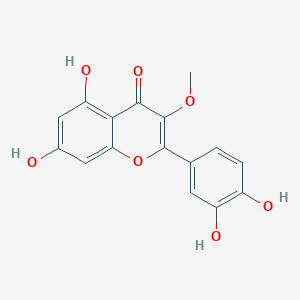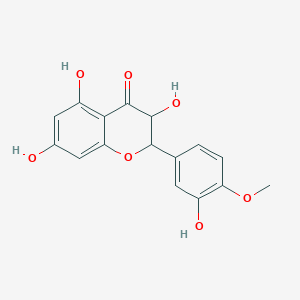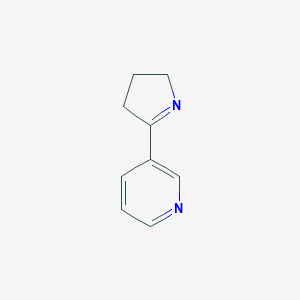
肌碱
概述
描述
Myosmine is an alkaloid found in tobacco and other plants. Chemically, it is closely related to nicotine. It inhibits aromatase sevenfold more potently than nicotine and releases dopamine in adult but not adolescent rats . Myosmine is also present in various foods such as maize, rice, and potatoes .
科学研究应用
Myosmine has several applications in scientific research:
Chemistry: Used as a model compound to study alkaloid behavior and reactions.
Biology: Investigated for its effects on neuronal acetylcholine receptors and dopamine release.
Medicine: Studied for its potential antiproliferative and apoptogenic effects on cancer cells.
作用机制
Myosmine exerts its effects primarily through the inhibition of aromatase, an enzyme involved in estrogen synthesis. It inhibits aromatase sevenfold more potently than nicotine . Additionally, myosmine releases dopamine in adult rats, affecting the dopaminergic pathways . It also has low affinity for α4β2 nicotinic acetylcholine receptors .
Similar Compounds:
Nicotine: Chemically similar but less potent in inhibiting aromatase.
Nornicotine: A reduction product of myosmine.
Anabasine: Another tobacco alkaloid with similar properties.
Cotinine: A metabolite of nicotine with different pharmacological effects.
Uniqueness of Myosmine: Myosmine is unique in its potent inhibition of aromatase and its selective release of dopamine in adult rats. Its presence in various foods and its potential health risks associated with dietary exposure also distinguish it from other similar compounds .
安全和危害
Myosmine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
未来方向
Myosmine has been gaining increasing interest as a potential risk factor for the development of oesophageal adenocarcinoma . The investigation of effects from tobacco smoke in biological model systems and human beings demands an accurate quantification of its most toxic relevant ingredients including the profile from conversion of nicotine to myosmine via pyrolysis .
生化分析
Biochemical Properties
Myosmine plays a significant role in biochemical reactions, particularly in the context of tobacco consumption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of myosmine. These enzymes catalyze the oxidation of myosmine, leading to the formation of reactive intermediates. Additionally, myosmine can undergo nitrosation and peroxidation reactions, yielding compounds with carcinogenic potential .
Cellular Effects
Myosmine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, myosmine can activate nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways. This activation can affect gene expression and cellular metabolism, potentially contributing to the addictive properties of tobacco .
Molecular Mechanism
The molecular mechanism of myosmine involves its interaction with specific biomolecules. Myosmine binds to nicotinic acetylcholine receptors, which are ligand-gated ion channels. This binding leads to the opening of the ion channel and an influx of calcium ions into the cell. The increase in intracellular calcium levels triggers various signaling cascades, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myosmine can change over time. Myosmine is relatively stable under certain conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to myosmine has been shown to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions: Myosmine can be synthesized through the condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester, which yields 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one. This intermediate is then treated with an acid and a base to produce myosmine . Another method involves the reduction of myosmine to nornicotine, followed by a methylation step to produce (R,S)-nicotine .
Industrial Production Methods: Industrial production of myosmine often involves the extraction from tobacco leaves, where it is present as a minor alkaloid. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography coupled with tandem mass spectrometry (UPC2-MS2) are used for the detection and quantification of myosmine in tobacco products .
Types of Reactions:
Oxidation: Myosmine can undergo oxidation reactions, particularly with hydrogen peroxide.
Reduction: It can be reduced to nornicotine.
Substitution: Myosmine can participate in nitrosation reactions, forming DNA adducts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Various reducing agents can be employed, including catalytic hydrogenation.
Substitution: Sodium nitrite is used for nitrosation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of myosmine.
Reduction: Nornicotine.
Substitution: Nitrosated products that can form DNA adducts.
属性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891866 | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
532-12-7 | |
| Record name | Myosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42 °C | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



